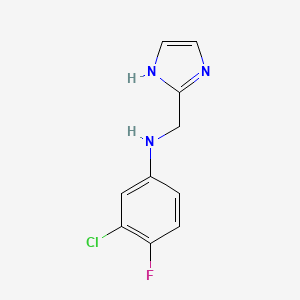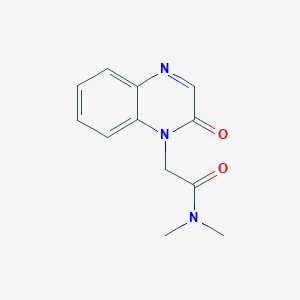
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as CFIM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CFIM belongs to the class of imidazole-based compounds and has been found to exhibit a range of biological activities. In
作用机制
The mechanism of action of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is not fully understood, but it is believed to act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been found to have minimal toxicity in vitro and in vivo studies, making it a safe candidate for further research. It has also been found to exhibit good bioavailability, allowing it to be easily absorbed and distributed throughout the body.
实验室实验的优点和局限性
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, including:
1. Investigating its potential as a therapeutic agent for the treatment of drug-resistant bacterial and fungal infections.
2. Exploring its potential as a cancer treatment, either alone or in combination with other drugs.
3. Investigating its mechanism of action in more detail to better understand its biological activity.
4. Developing more efficient synthesis methods to improve its scalability and reduce production costs.
5. Studying its potential as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Conclusion
In conclusion, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a promising chemical compound with significant potential for therapeutic applications. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for further research. With continued study, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may prove to be a valuable tool in the fight against bacterial and fungal infections, cancer, and other diseases.
合成方法
The synthesis of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves a multistep process starting with the reaction of 2-chloro-4-fluoroaniline with imidazole-2-carboxaldehyde, followed by the addition of sodium borohydride and subsequent chlorination to form 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline. The synthesis method has been optimized to produce high yields of pure 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, making it suitable for large-scale production.
科学研究应用
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been extensively studied for its potential therapeutic applications, including its antimicrobial, antifungal, and anticancer properties. It has been found to exhibit potent activity against a range of bacterial and fungal strains, including drug-resistant strains. 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHZOMVKJZIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=NC=CN2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)


![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)

![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![N-(2-bromophenyl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7469883.png)